Comprehensive Technical Guide: 2,6-Difluorobenzoyl Isocyanate (CAS 60731-73-9)
Comprehensive Technical Guide: 2,6-Difluorobenzoyl Isocyanate (CAS 60731-73-9)
Executive Summary
As a Senior Application Scientist, I frequently encounter compounds that serve as hidden linchpins in global agricultural and pharmaceutical supply chains. CAS 60731-73-9 is one such molecule. While it is a highly reactive and hazardous intermediate, mastering its chemistry unlocks the synthesis of an entire class of advanced agrochemicals known as Benzoylurea (BU) insecticides. This whitepaper provides a field-proven, mechanistic deep-dive into its structural identity, synthesis protocols, and downstream applications.
Nomenclature Clarification: Structural Identity vs. Supplier Synonyms
A critical point of confusion in chemical procurement and literature involves the naming of CAS 60731-73-9. It is frequently listed in supplier databases under the misnomer 1,3-difluoro-2-(isocyanatomethyl)benzene [1].
However, structural validation and authoritative databases confirm that the definitive IUPAC nomenclature for CAS 60731-73-9 is 2,6-difluorobenzoyl isocyanate (DFBI)[1][2].
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The Chemical Reality: The molecular formula is
[2]. The presence of the two oxygen atoms dictates a carbonyl group adjacent to the isocyanate moiety (an acyl isocyanate), which is entirely absent in the strictly "methyl" substituted misnomer. -
Mechanistic Importance: This distinction is not mere pedantry. The adjacent carbonyl group significantly increases the electrophilicity of the isocyanate carbon, making it highly reactive toward nucleophiles like anilines—a property that drives the synthesis of complex agrochemicals.
Physicochemical Profiling
Understanding the physical properties of 2,6-difluorobenzoyl isocyanate is crucial for designing safe and efficient reactor workflows. The compound is a low-melting solid or colorless liquid depending on ambient conditions and purity[1].
| Property | Value | Source |
| Molecular Formula | [2] | |
| Molecular Weight | 183.11 g/mol | [2] |
| Boiling Point | 66 °C @ 0.2 mmHg | [1] |
| Melting Point | 140 - 143.3 °C (varies by crystalline state) | [1] |
| Density | ~1.47 g/cm³ | [1] |
| XLogP3 (Lipophilicity) | 2.7 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
Chemical Synthesis & Reactor Workflows
The synthesis of 2,6-difluorobenzoyl isocyanate relies on the acylation and subsequent decomposition of 2,6-difluorobenzamide. Below, I detail two self-validating protocols: a traditional lab-scale method and a modern continuous-flow industrial method.
Protocol A: Lab-Scale Synthesis via Oxalyl Chloride
Objective: Synthesize high-purity DFBI for localized research applications. Causality & Expertise: We utilize toluene as the solvent because its boiling point (~110 °C) is ideal for driving the thermal decomposition of the intermediate acyl chloride adduct into the isocyanate, while simultaneously expelling HCl and CO gases[3].
Step-by-Step Methodology:
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Inert Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas scrubber, dissolve 31.4 g (0.20 mol) of 2,6-difluorobenzamide in 250 mL of anhydrous toluene[3].
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Expert Insight: The system must be purged with Argon. Trace moisture will react with the highly electrophilic isocyanate product to form an insoluble symmetric urea byproduct, destroying your yield.
-
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Reagent Addition: Slowly add 28.0 g (0.22 mol) of oxalyl chloride dropwise at room temperature[3].
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Thermal Decomposition (Reflux): Heat the reaction mixture to reflux (approx. 110 °C) for 5 hours[3]. Vigorous gas evolution (
, , ) will occur. The reaction is deemed complete when gas evolution ceases. -
Solvent Stripping: Cool the mixture to room temperature and distill off the toluene under reduced pressure[3].
-
Isolation: Purify the crude residue via vacuum distillation (using an oil pump) to isolate the pure 2,6-difluorobenzoyl isocyanate (b.p. 66 °C at 0.2 mmHg)[1][3].
Protocol B: Industrial Continuous Flow Synthesis via Triphosgene
Objective: Scalable, cost-effective, and safe production of DFBI. Causality & Expertise: Traditional oxalyl chloride methods are cost-prohibitive at scale. Transitioning to triphosgene in a continuous tubular reactor minimizes the steady-state concentration of hazardous intermediates and significantly reduces reagent costs[4].
Step-by-Step Methodology:
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Dehydration: Dissolve 2,6-difluorobenzamide in an organic solvent and subject it to azeotropic heating/dehydration to yield a strictly anhydrous amide stream[4].
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Reagent Prep: Dissolve triphosgene in a dry solvent to create the secondary reactant stream[4].
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Continuous Pumping: Utilize a screw pump for the amide stream and a diaphragm metering pump for the triphosgene stream, feeding both into a primary tubular reactor[4].
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Expert Insight: Precise stoichiometric control here prevents unreacted triphosgene from contaminating the final product.
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Secondary Reaction: Route the effluent into a secondary tubular reactor to ensure 100% conversion[4].
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Product Isolation: Pass the final reaction liquid through a thin-film evaporator to strip the solvent and isolate technical-grade 2,6-difluorobenzoyl isocyanate[4].
Chemical synthesis pathway of 2,6-difluorobenzoyl isocyanate via oxalyl chloride.
Downstream Applications: Benzoylurea Insecticides
DFBI is the cornerstone electrophile in the synthesis of Benzoylurea (BU) insecticides, a highly specialized class of Insect Growth Regulators (IGRs)[5].
When DFBI undergoes a condensation reaction with complex substituted anilines (e.g., 3,5-dichloro-2,4-difluoroaniline or 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline), it yields potent agrochemicals like Teflubenzuron , Chlorfluazuron , and Novaluron [5][6].
Mechanism of Action
From a mechanistic standpoint, these compounds are revolutionary because they do not target the insect nervous system (unlike organophosphates or pyrethroids). Instead, they act as chitin synthesis inhibitors [6]. Upon ingestion by insect larvae, the benzoylurea compound disrupts the biochemical formation of the chitinous exoskeleton[5][6]. This leads to aborted molting, structural failure of the cuticle, and subsequent death[5]. Because vertebrates lack chitin, this mechanism provides high target specificity with remarkably low mammalian toxicity[7].
Synthesis of benzoylurea insecticides and their mechanism as chitin synthesis inhibitors.
Safety, Handling, and Storage
As an isocyanate, CAS 60731-73-9 is a severe lachrymator and respiratory sensitizer. Exposure to high concentrations can cause mucous membrane irritation and potentially fatal pulmonary edema[8].
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Storage: Must be stored in a freezer (-20 °C) under a strict inert atmosphere (Argon or Nitrogen)[1].
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Handling: All manipulations must be performed in a certified fume hood using heavy-duty nitrile or butyl rubber gloves. Water and alcohols must be strictly excluded from the working environment to prevent violent exothermic decomposition and pressure buildup from
generation.
References
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Title: Cas 60731-73-9, 2,6-Difluorobenzoyl isocyanate Source: LookChem URL: 1
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Title: 2,6-Difluorobenzoyl isocyanate | C8H3F2NO2 | CID 2733369 Source: PubChem (National Center for Biotechnology Information) URL: 2
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Title: 2,6-Difluorobenzoyl isocyanate | CAS#:60731-73-9 Source: Chemsrc URL: 8
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Title: Synthesis of 2,6-Difluorobenzoyl isocyanate Source: PrepChem URL: 3
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Title: Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals Source: BenchChem URL: 5
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Title: PCT/KR97/00123 - Benzoyl Urea Derivatives Source: Googleapis (PCT Patents) URL: 7
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Title: Novaluron Source: Wikipedia URL: 6
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Title: CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate Source: Google Patents URL: 4
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,6-Difluorobenzoyl isocyanate | C8H3F2NO2 | CID 2733369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novaluron - Wikipedia [en.wikipedia.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 2,6-Difluorobenzoyl isocyanate | CAS#:60731-73-9 | Chemsrc [chemsrc.com]
